molecular formula C15H15N3O5 B4328089 ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B4328089
M. Wt: 317.30 g/mol
InChI Key: KCPSTMNKSYWYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using appropriate reagents such as carbodiimides to form the desired compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
  • 1,3-Benzodioxole-5-propanoic acid, ethyl ester

Uniqueness

Ethyl {3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is unique due to its combination of a benzodioxole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-2-21-14(19)8-18-6-5-13(17-18)16-15(20)10-3-4-11-12(7-10)23-9-22-11/h3-7H,2,8-9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPSTMNKSYWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE
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ETHYL 2-{3-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE

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